Hyfl A

cyclotide plant defensin cystine knot

Hyfl A is a 31-amino-acid cyclotide (UniProt: P84647) isolated from Hybanthus floribundus (Violaceae), belonging to the bracelet subfamily of plant-derived cyclic cystine-knot peptides. It features the characteristic head-to-tail cyclized backbone and three conserved disulfide bonds that define the cyclotide family, and its antimicrobial activity has been predicted based on its cyclotide signature.

Molecular Formula
Molecular Weight
Cat. No. B1576380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyfl A Cyclotide: Sourcing and Characterization Guide for Procurement Decisions


Hyfl A is a 31-amino-acid cyclotide (UniProt: P84647) isolated from Hybanthus floribundus (Violaceae), belonging to the bracelet subfamily of plant-derived cyclic cystine-knot peptides [1]. It features the characteristic head-to-tail cyclized backbone and three conserved disulfide bonds that define the cyclotide family, and its antimicrobial activity has been predicted based on its cyclotide signature [2]. Hyfl A was first described alongside Hyfl B and Hyfl C in the foundational study of cyclotides from the Hybanthus genus [3].

Why Hyfl A Cannot Be Interchanged with Other Cyclotides Without Evidence


Although all cyclotides share the cyclic cystine-knot scaffold, individual family members differ markedly in their loop sequences, which dictate their biological activity spectrum, target selectivity, and toxicity profiles. Hyfl A exhibits only 68% and 74% sequence identity with the closely related cyclotides circulin A and Hypa A, respectively [1]. Such sequence divergence—particularly within the solvent-exposed loops that mediate target interactions—means that bioactivity, potency, and selectivity observed for one cyclotide cannot be extrapolated to another without direct experimental evidence [2]. For procurement decisions, reliance on class-level assumptions (e.g., 'all cyclotides are antimicrobial') without compound-specific data introduces significant risk of selecting an inactive or suboptimal material for the intended application.

Hyfl A Quantitative Differentiation Evidence: Comparator-Based Analysis


High-Strength Differential Evidence Is Currently Unavailable for Hyfl A

A systematic search of primary research literature, patents, and authoritative databases (UniProt, CyBase, DRAMP, CAMP) reveals that no direct, head-to-head quantitative comparative studies have been published for Hyfl A against its closest analogs (Hypa A, circulin A, or other Hyfl series cyclotides such as Hyfl B–P). Specifically, no peer-reviewed study or patent reports quantitative IC50, MIC, hemolytic activity (e.g., HD50), or cytotoxicity (e.g., CC50) values for Hyfl A alongside comparator cyclotides under identical experimental conditions. Hyfl A's antimicrobial activity is classified as 'Predicted (Based on signature)' rather than experimentally validated [1], in contrast to Hypa A, which has experimentally documented antimicrobial activity [2]. The hemolytic activity and cytotoxicity entries for Hyfl A are explicitly recorded as 'Not found' or 'No hemolysis information' in both DRAMP and CyBase [3][4]. This stands in stark contrast to well-characterized cyclotides such as kalata B1 and cycloviolacin O2, for which extensive quantitative bioactivity profiles (including antimicrobial MIC values and hemolytic HD50 values) are available [5]. Consequently, any differentiation claims for Hyfl A relative to its analogs that are based on potency, selectivity, or safety would be unsubstantiated by the current evidence base.

cyclotide plant defensin cystine knot

Appropriate Research Application Scenarios for Hyfl A Procurement


Scaffold Engineering and Structure-Activity Relationship (SAR) Studies

Hyfl A may serve as a starting scaffold for protein engineering studies aimed at understanding the tolerance of the cyclotide cystine-knot framework to amino acid substitutions. Its sequence divergence (68% identity with circulin A, 74% with Hypa A) in the loop regions [1] provides natural variation that can be exploited to map sequence determinants of stability, folding, and bioactivity. Procurement is appropriate when the research goal is to establish de novo SAR or to use Hyfl A as a grafting template for bioactive epitope insertion.

Comparative Phylogenetic and Taxonomic Profiling of Violaceae Cyclotides

Hyfl A is one of at least 16 characterized Hyfl-series cyclotides from Hybanthus floribundus and represents the eastern Australian population (floribundus E) [1]. Its unique N-terminal motif (-SIS- in loop 1) distinguishes it from the western population variants (e.g., Hyfl I–P, which bear G-IP-, G-IA-, or GT-P- motifs) [2]. Procurement of Hyfl A alongside other Hyfl variants enables comparative physicochemical profiling for taxonomic or evolutionary studies of cyclotide diversity within the Violaceae family.

Method Development for Cyclotide Isolation and Characterization

Hyfl A, with a defined molecular mass of 3249.81 Da, an isoelectric point of 5.78, and a hydrophobicity index of 0.723 [1], can serve as a reference standard for developing and validating chromatographic separation protocols, mass spectrometry-based identification pipelines, or NMR structural determination workflows for cyclotides. Its absence of published bioactivity data does not preclude its utility as a physicochemical reference material.

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